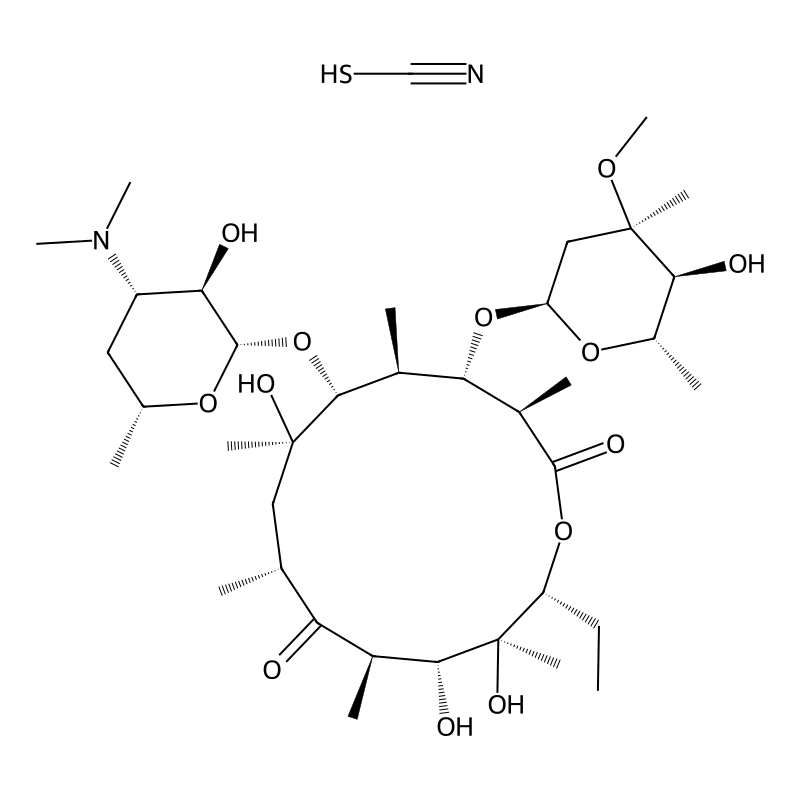

Erythromycin Thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/

FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate

Very soluble in acetone, ethyl ether, ethanol, chloroform

Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate

Solubility in water: approx 2 mg/ML

4.59e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

erythromycin thiocyanate basic pharmacological properties

Chemical and Physical Properties

Erythromycin thiocyanate is the thiocyanate salt of the macrolide antibiotic erythromycin. It typically presents as a white to off-white crystalline powder [1]. It is considered hygroscopic, meaning it absorbs moisture from the air, and should be stored at -20°C away from moisture to maintain stability [1].

Mechanism of Action and Antibacterial Spectrum

As a macrolide antibiotic, this compound exerts a bacteriostatic effect, meaning it inhibits the growth and multiplication of bacteria [2] [3]. Its action is mediated by penetrating the bacterial cell wall and reversibly binding to the P site of the 50S ribosomal subunit [3]. This binding inhibits two critical steps in protein assembly:

- The peptidyl transferase activity, which forms peptide bonds between amino acids.

- The translocation process, moving the nascent protein chain from the A site to the P site of the ribosome [4].

This disruption in protein synthesis ultimately stops the bacteria from producing proteins essential for survival.

Its antibacterial spectrum is primarily effective against:

- Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Corynebacterium spp. [1] [5].

- Certain atypical organisms including Mycoplasma (causing chronic respiratory disease in poultry and swine pneumonia) and Chlamydia [1] [5].

The following diagram illustrates its mechanism of action at the molecular level:

Experimental Protocols and Research Use

In a research context, preparing stock solutions is a common first step. The following workflow outlines the key stages for setting up an in vitro assay to evaluate the antibacterial activity of this compound:

- Preparing Stock Solutions: this compound is soluble in DMSO, and a typical stock concentration is 100 mg/mL (126.1 mM). Use fresh, dry DMSO, as moisture can reduce solubility. The solution can be aliquoted and stored at -20°C for future use [4].

- In Vitro Susceptibility Testing (MIC Determination): To determine the Minimum Inhibitory Concentration (MIC), researchers use standardized broth microdilution methods. Prepare a series of twofold dilutions of the antibiotic in a suitable broth medium. Inoculate each well with a standardized bacterial inoculum, incubate, and determine the lowest concentration that prevents visible growth. Below is a sample of MIC data for erythromycin base against some significant pathogens [2]:

| Bacterial Species | MIC Range (μg/ml) |

|---|---|

| Haemophilus influenzae | 0.015 - 256 |

| Staphylococcus aureus | 0.023 - 1024 |

| Streptococcus pyogenes | 0.004 - 256 |

Pharmacokinetics and Bioavailability

Available data, particularly from veterinary studies, indicate that this compound may have low oral bioavailability. A study in pigeons showed a very short elimination half-life of about 0.9 hours and a relative bioavailability of less than 10% after direct crop administration [6]. This suggests that therapeutic plasma levels can be challenging to achieve with oral dosing.

- Metabolism and Interactions: Like erythromycin, the thiocyanate salt is expected to be a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme [7]. This property is a key source of drug-drug interactions. Coadministration with other CYP3A4 substrates can lead to increased plasma levels of those drugs. Notable interactions exist with simvastatin, lovastatin, warfarin, and terfenadine, which can increase the risk of adverse effects like rhabdomyolysis or cardiac arrhythmias [2] [3].

Safety and Handling

For researchers handling the compound, note the following safety information:

- Hazard Statements: May cause allergic respiratory reactions, skin irritation, and long-lasting harmful effects to aquatic life [1].

- Precautionary Measures: Use personal protective equipment, avoid breathing dust, and avoid releasing it into the environment [1].

References

- 1. | 7704-67-8 this compound [chemicalbook.com]

- 2. Erythromycin [en.wikipedia.org]

- 3. Erythromycin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound | Bacterial chemical | Mechanism [selleckchem.com]

- 5. Erythromycin: a microbial and clinical perspective after 30 ... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioavailability of erythromycin in ... [pubmed.ncbi.nlm.nih.gov]

- 7. KEGG DRUG: this compound [kegg.jp]

erythromycin thiocyanate mechanism of action

Core Mechanism of Action

The primary antibacterial action of erythromycin thiocyanate is the inhibition of protein synthesis [1] [2]. It achieves this by specifically binding to the 23S rRNA located in the 50S ribosomal subunit [3]. This binding physically obstructs two critical processes:

- Transpeptidation: The formation of peptide bonds between amino acids.

- Translocation: The movement of the tRNA and mRNA through the ribosome after a peptide bond is formed.

By disrupting these steps, this compound effectively halts the elongation of the peptide chain, preventing the production of essential bacterial proteins and leading to bacteriostatic effect [1] [2].

Structural Basis and Research Applications

This compound is a salt form of erythromycin, featuring a 14-membered lactone ring, a cladinose moiety, and a desosamine moiety [4]. In research, it serves as a critical tool for:

- Studying Ribosome Function: Probing the structural and functional aspects of the bacterial ribosome to understand ribosomal kinetics and antibiotic inhibition [5].

- Investigating Antibiotic Resistance: Researching mechanisms of resistance, such as ribosomal methylation and efflux pumps, which are common in bacteria like Staphylococcus aureus [3].

- Developing Functionalized Materials: Used in generating antibiotic-functionalized materials to inhibit biofilm formation and bacterial growth on surfaces [5].

Experimental Research and Characterization

For researchers, standardized protocols are essential for studying this compound. The table below outlines key experimental methodologies.

| Experimental Area | Protocol / Method | Key Details |

|---|---|---|

| Microbiological Bioassay | Broth Microdilution (NCCLS reference method) [6] [3] | Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Test against organisms like Staphylococcus aureus and Escherichia coli [6]. |

| Chemical Synthesis | Synthesis of Erythromycin-Thiocyanate Salt [7] | Erythromycin base stirred with aqueous lactic acid, followed by dropwise addition of sodium thiocyanate solution. The resultant solid is cooled, washed, filtered, and dried [7]. |

| Solid-State Characterization | Polymorph and Solvate Analysis [4] | Techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRD), and Scanning Electron Microscopy (SEM) to identify different crystalline forms [4]. |

Mechanism of Action Workflow

The following diagram illustrates the sequential process of how this compound inhibits bacterial protein synthesis.

Important Research Considerations

- Cardiac Safety: Be aware that erythromycin, including its thiocyanate salt, is associated with QTc interval prolongation,

- Drug Interactions: this compound inhibits the metabolism of other drugs. In research settings, especially in vivo, it is crucial to account for potential Class C, D, or X drug-drug interactions,

- Crystalline Forms: The compound can form various solvates and hydrates, which can exhibit different physicochemical properties, solubility, and bioavailability. Thorough solid-state characterization is necessary for consistent research results [4].

References

- 1. This compound | Antibiotic [medchemexpress.com]

- 2. This compound | Bacterial chemical | Mechanism [selleckchem.com]

- 3. Inhibition of Erythromycin and Erythromycin-Induced ... [mdpi.com]

- 4. Characterization and structure analysis of the ... [sciencedirect.com]

- 5. | CAS 7704-67-8 | SCBT - Santa Cruz... This compound [scbt.com]

- 6. Erythromycin-metal complexes: One-step synthesis ... [pmc.ncbi.nlm.nih.gov]

- 7. : Synthesis, Efficacy and... This compound [chemicalbook.com]

erythromycin thiocyanate solubility in organic solvents

Solubility in Pure Organic Solvents

The table below summarizes the experimental solubility (mole fraction × 10³) of erythromycin thiocyanate dihydrate in six pure solvents across a temperature range of 278.15 to 318.15 K (approx. 5 to 45 °C) [1] [2].

| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |

|---|---|---|---|---|---|---|

| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |

| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |

| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |

| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |

| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |

| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |

| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |

| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |

| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |

A broader solubility trend can be established by incorporating data from additional studies. The general solubility order in pure solvents is methanol > ethanol > n-propanol > isopropanol > propyl acetate > ethyl acetate > methyl acetate > water [1] [2] [3].

- Solvent Polarity: Solubility is highest in alcohol solvents and decreases in ester solvents and water [1] [2].

- Temperature Dependence: Solubility increases with temperature in all tested solvents, indicating an endothermic dissolution process [1] [2] [3].

Thermodynamic Modeling and Correlation

The experimental solubility data in pure solvents can be effectively correlated using thermodynamic models. The Apelblat model provided the best fit for the data, followed by the Yaws and Van't Hoff models [1] [2]. The Apelblat equation is expressed as:

ln(x) = A + B/T + C*ln(T)

where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters [3].

For binary solvent systems, the Apelblat-Jouyban-Acree and CNIBS/R-K models were successfully employed for data correlation [1] [2].

Experimental Protocol for Solubility Measurement

The following workflow outlines the standard gravimetric method used to determine the solubility data in the studies [1] [2] [3].

Key Experimental Details

- Material Characterization: The crystal form of the solute (this compound dihydrate) was confirmed before and after dissolution experiments using Powder X-ray Diffraction (PXRD) to ensure no phase transformation occurred [1] [2]. Thermal properties were analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), showing dehydration around 332-395 K and decomposition at 439 K [1] [2].

- Solvent System Considerations: Alcohols effectively solvate both the hydrophobic macrolide framework and the polar thiocyanate ion. In ester solvents, solubility inversely correlates with polarity due to reduced van der Waals forces with the drug's hydrophobic framework [2]. Water's high polarity creates a high solvation energy barrier for the hydrophobic parts of the molecule, resulting in minimal solubility [2].

Industrial and Practical Implications

- Crystallization Process Optimization: Alcohols like methanol are optimal crystallization solvents due to high solubility and positive temperature coefficient [1] [2]. Water serves as an effective anti-solvent in mixed systems for crystallization [1] [2] [4].

- Formulation Development: Poor aqueous solubility presents challenges for drug formulations [5]. Techniques like forming soluble powders with additives such as sodium citrate, citric acid, and sodium dihydrogen phosphate can significantly enhance water solubility for practical applications like veterinary drinking water administration [5].

References

- 1. Thermodynamic Behavior of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic Behavior of this compound ... [mdpi.com]

- 3. Solid-liquid equilibrium of this compound ... [sciencedirect.com]

- 4. EP2749564A1 - Preparation process of this compound [patents.google.com]

- 5. This compound soluble powder and preparation ... [patents.google.com]

erythromycin thiocyanate thermodynamic parameters

Solubility in Pure Solvents

The table below shows the mole fraction solubility (x₁) of erythromycin thiocyanate dihydrate in six pure solvents across a temperature range of 278.15 to 318.15 K [1].

| Temperature (K) | Methanol (x10³) | n-Propanol (x10³) | Methyl Acetate (x10³) | Ethyl Acetate (x10³) | Propyl Acetate (x10³) | Water (x10³) |

|---|---|---|---|---|---|---|

| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |

| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |

| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |

| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |

| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |

| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |

| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |

| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |

| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |

Note: A dash (-) indicates that a precise value was not extractable from the provided data snippet for that specific solvent and temperature. The trend, however, is consistent with the order provided below [1].

The overall solubility order in pure solvents was found to be [1]: Methanol > n-Propanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water

Solubility in Binary Solvent Mixtures

The study also measured solubility in two binary solvent systems (Water–Methanol and Water–n-Propanol). A key finding was that solubility consistently decreases with increasing water content in the mixture [1].

| System | Water Content (Mass Fraction) | Solubility Trend |

|---|---|---|

| Water-Methanol | Increasing | Decreases |

| Water-n-Propanol | Increasing | Decreases |

Experimental Protocol

The following diagram outlines the key workflow used in the 2025 study to determine the thermodynamic solubility data [1]:

Experimental workflow for solubility analysis.

Here are the detailed methodologies for each key stage:

Solubility Measurement [1]: The solubility of this compound dihydrate was determined using the gravimetric method at atmospheric pressure (0.1 MPa). An excess of solute was added to vials containing the pure or binary solvents. The vials were placed in a thermostatic shaker bath and maintained at a target temperature (between 278.15 K and 318.15 K) for over 24 hours to reach solid-liquid equilibrium. After equilibrium was reached, the supernatant solution was carefully pipetted into a pre-weighed weighing bottle. The bottle was then weighed, and the solvent was allowed to evaporate completely. The mass of the remaining solid was used to calculate the mole fraction solubility.

Solid-State Characterization [1]: To ensure the solid phase remained unchanged during the process (i.e., no phase transformation or desolvation), the residual solid from each experiment was analyzed using Powder X-ray Diffraction (PXRD). The patterns were compared to the original material to confirm consistency. Furthermore, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to profile the thermal behavior of the compound, identifying events like dehydration and decomposition.

Data Correlation & Modeling [1]: The experimental solubility data in pure solvents was correlated using three thermodynamic models: the Apelblat model, the Yaws model, and the Van't Hoff model. For the binary solvent systems, the Apelblat-Jouyban-Acree model and the CNIBS/R-K model were applied. The study concluded that the Apelblat model provided the best fit for the data in pure solvents.

Important Context and Further Research

- Crystal Form Considerations: Beyond the dihydrate, this compound can form other solid-state structures, such as a heterosolvate crystallized from acetone solution, which contains both water and acetone molecules in its crystal lattice [2]. This highlights the importance of solid-state characterization during process development.

- Thermodynamic Feasibility: The Gibbs free energy equation (ΔG = ΔH - TΔS) is fundamental for predicting reaction feasibility. A negative ΔG indicates a thermodynamically spontaneous process, though it does not provide information about the reaction rate [3]. The positive correlation between temperature and solubility for this compound suggests that its dissolution is an endothermic process (ΔH > 0) [1].

References

Erythromycin A, B, C and Key Impurities Profile

The table below summarizes the core components and major known impurities of erythromycin, as cataloged by pharmaceutical reference standard suppliers [1].

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Remarks |

|---|---|---|---|---|

| Erythromycin (A) | 114-07-8 | C37H67NO13 | 733.93 | Active Pharmaceutical Ingredient (API) [1] |

| Erythromycin B | 527-75-3 | C37H67NO12 | 717.93 | Congener and Impurity [1] |

| Erythromycin C | 1675-02-1 | C36H65NO13 | 719.9 | Congener and Impurity [1] |

| Erythromycin - Impurity A (Erythromycin F) | 82230-93-1 | C37H67NO14 | 749.93 | EP/Pharmacopeial Impurity [1] |

| Erythromycin - Impurity B (N-Demethylerythromycin A) | 992-62-1 | C36H65NO13 | 719.9 | EP/Pharmacopeial Impurity [1] |

| Erythromycin - Impurity C (Erythromycin E) | 41451-91-6 | C37H65NO14 | 747.91 | EP/Pharmacopeial Impurity [1] [2] |

| Erythromycin - Impurity D (Anhydroerythromycin A) | 23893-13-2 | C37H65NO12 | 715.91 | EP/Pharmacopeial Impurity [1] |

| Erythromycin - Impurity E (Erythromycin A Enol Ether) | 33396-29-1 | C37H65NO12 | 715.91 | EP/Pharmacopeial Impurity [1] |

| Erythromycin - Impurity H (Erythromycin A 3''-N-oxide) | 992-65-4 | C37H67NO14 | 749.93 | EP/Pharmacopeial Impurity [1] |

Analytical Methodologies for Impurity Profiling

Robust, stability-indicating chromatographic methods are essential for separating and quantifying erythromycin and its impurities. The following validated High-Performance Liquid Chromatography (HPLC) method is representative of current approaches.

Stability-Indicating HPLC Method for Erythromycin Stearate Tablets [3]

- Objective: To separate and analyze Erythromycin, Erythromycin B, Erythromycin C, and nine other pharmacopeial impurities (A, B, C, D, E, F, H, I, M) in a single run.

- Chromatographic Conditions:

- Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)

- Mobile Phase: Gradient elution with

- Mobile Phase A: 0.4% ammonium hydroxide in water

- Mobile Phase B: Methanol

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 215 nm

- Column Temperature: 65°C

- Injection Volume: 10 μL

- Sample Preparation: Tablets are powdered and dissolved in a suitable solvent (e.g., methanol) to extract the API and its impurities for analysis.

- Method Validation: The method has been validated per ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [3].

Alternative RP-HPLC Method for Tablets [4]

Another study developed a gradient Reverse-Phase HPLC method using a Waters X-Terra RP 18 (250 mm x 4.6 mm, 3.5 μm) column. The mobile phases were:

- Mobile Phase A: Phosphate buffer (pH 7.0) : Acetonitrile : Water (5:35:60, v/v)

- Mobile Phase B: Phosphate buffer (pH 7.0) : Water : Acetonitrile (5:45:50, v/v) This method also proved to be specific, linear, accurate, precise, and robust for quantifying impurities in erythromycin tablets [4].

Forced Degradation Studies and Stability Profile

Forced degradation studies are critical for elucidating the intrinsic stability of the drug substance and validating the stability-indicating power of the analytical method.

Experimental Protocol for Stress Studies [3]

- Acidic Hydrolysis: Expose the drug substance to a specific concentration of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

- Alkaline Hydrolysis: Expose the drug substance to a specific concentration of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

- Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

- Thermal Degradation: Subject the solid drug substance to high temperatures (e.g., 105°C) for an extended period.

- Photolytic Degradation: Expose the solid drug substance to controlled UV and visible light as per ICH guidelines.

Key Stability Findings for Erythromycin [3]

- Significant Degradation occurs under acidic, basic, and oxidative stress conditions.

- Relative Stability is observed under thermal and photolytic stress conditions.

- The degradation products formed under stress are successfully resolved from the main erythromycin peak and other known impurities, confirming the method's stability-indicating capability.

The following workflow diagrams the process from stress testing to impurity identification:

Experimental workflow for impurity profiling from stress testing to identification.

Advanced Structural Elucidation of Impurities

Once impurities are separated and detected, advanced techniques are required for definitive structural confirmation.

1. Mass Spectrometry (UHPLC-HRMS/MS) [5]

- Technique: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry.

- Protocol:

- The degraded sample is injected into the UHPLC system to separate the impurities.

- The eluting compounds are introduced into the mass spectrometer via an electrospray ionization (ESI) source.

- Full-scan MS data provides the accurate molecular weight of the impurities and their potential elemental composition.

- Tandem MS/MS fragments the precursor ion, and the fragmentation pattern is analyzed to propose the chemical structure.

- Application: This technique was successfully used to characterize multiple degradation and process impurities in macrolide antibiotics like gamithromycin, a derivative of erythromycin [5].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

- Technique: A powerful method for determining the 3D structure and confirming the atomic connectivity of molecules.

- Protocol:

- The impurity of interest is isolated from a large-scale stress study using preparative chromatography.

- The purified compound is dissolved in a deuterated solvent.

- A series of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are performed.

- The resulting spectra are interpreted to unambiguously confirm the chemical structure.

- Application: This is considered the gold standard for definitive structure elucidation, as was done to confirm the structure of a key degradation impurity (Imp 6) in a gamithromycin study [5].

Key Takeaways for Professionals

- Comprehensive Impurity Landscape: Erythromycin's profile is complex, containing multiple congeners (B, C) and a range of degradation products (Anhydro, Enol Ether, N-Oxide, etc.) that must be monitored [1].

- Acid and Oxidative Sensitivity: The molecule is particularly susceptible to degradation under acidic and oxidative conditions, which should be a primary consideration during formulation development and storage [3].

- Established Analytical Tools: Robust, stability-indicating HPLC methods with MS and NMR capabilities provide a complete toolkit for characterizing the impurity profile and ensuring product quality and regulatory compliance [5] [3].

References

- 1. - Erythromycin | Pharmaffiliates Impurities [pharmaffiliates.com]

- 2. Erythromycin EP Impurity C | 41451-91-6 [synzeal.com]

- 3. Development and validation of a stability indicating HPLC ... [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Impurities in Erythromycin Tablets Using RP-HPLC [academia.edu]

- 5. Comprehensive study of degradation pathways and ... [sciencedirect.com]

Comprehensive Technical Guide: Erythromycin Thiocyanate Preparation Processes - Patent Review and Experimental Protocols

Introduction to Erythromycin Thiocyanate

This compound is a macrolide antibiotic salt that serves as a critical intermediate in the production of various antibiotics, including azithromycin and clarithromycin. As a veterinary medicine, it demonstrates high efficacy against Gram-positive bacteria and mycoplasma infections. The compound exists in multiple solid forms, including hydrates and solvates, which significantly impact its physicochemical properties and pharmaceutical applicability. The global market for macrolide antibiotics continues to grow, with China emerging as the dominant producer of raw materials, accounting for approximately two-thirds of worldwide production. This application note synthesizes information from recent patents and scientific literature to provide researchers with optimized preparation methodologies for obtaining high-purity this compound suitable for pharmaceutical applications.

Synthesis and Purification Methods

acetone-Based Crystallization Process

The acetone-based crystallization method represents a significant advancement in producing high-purity this compound suitable for pharmaceutical applications. This approach addresses the critical challenge of impurity control, particularly the reduction of erythromycin B, C, and other related substances that co-crystallize with the desired erythromycin A component. The process specifically exploits the differential solubility of erythromycin components and impurities in acetone-dominant solvent systems, achieving superior separation efficiency compared to traditional methods [1].

Key process parameters for the acetone-based method include:

- Solvent composition: Acetone content >70% in volume, potentially mixed with alcohols (methanol, ethanol, isopropanol), esters, or ethers

- pH control: Alkaline condition (pH 9.0-9.5) during dissolution, adjusted to 7.0-7.5 before crystallization

- Temperature management: Maintained at 40-50°C during dissolution, with gradual cooling to 0-5°C for crystallization

- Thiocyanate ratio: Molar ratio of 0.2:1 to 2:1 (thiocyanate salt to erythromycin)

This method enables the production of this compound with the erythromycin A content exceeding 78%, making it suitable as a starting material for synthesizing derivatives that meet stringent EU and US pharmaceutical standards [1].

Butyl Acetate-Methanol Purification System

A more recent patent presents a purification method using a butyl acetate-methanol solvent system that demonstrates enhanced capability for impurity removal. This innovative approach combines the selective dissolution properties of butyl acetate with the crystallization-promoting characteristics of methanol to achieve superior final product quality [2].

The process involves two distinct phases:

- Dissolution and phase separation: Crude this compound is dissolved in butyl acetate at 40-50°C under alkaline conditions (pH 10-11), followed by phase separation to remove water-soluble impurities

- Crystallization with methanol addition: The butyl acetate phase is treated with methanol and a crystallization aid (NaSCN solution) to induce controlled crystal formation

This method specifically targets the reduction of erythromycin B component and other related impurities, significantly increasing the proportion of the desired erythromycin A component in the final product [2].

Table 1: Comparative Analysis of this compound Preparation Methods

| Process Parameter | Acetone-Based Method [1] | Butyl Acetate-Methanol Method [2] |

|---|---|---|

| Starting Material | Erythromycin or erythromycin salt (crude or refined) | Crude this compound |

| Main Solvent | Acetone (>70% by volume) | Butyl acetate |

| Co-solvent/Antisolvent | Alcohols, esters, ethers, or water | Methanol |

| Dissolution pH | 9.0-9.5 | 10-11 |

| Crystallization pH | 7.0-7.5 | Not specified |

| Temperature Profile | 40-50°C → gradual cooling to 0-5°C | 40-50°C dissolution → cooling to 10-15°C |

| Thiocyanate Source | NaSCN, KSCN, or NH₄SCN | NaSCN |

| Molar Ratio (SCN:erythromycin) | 0.2:1 to 2:1 | 1.25:1 to 1.5:1 |

| Key Advantage | High purity erythromycin A, suitable for EU/US standards | Effective removal of erythromycin B component |

Crystallization and Polymorph Control

The crystallization process represents a critical step in determining the final solid form and purity profile of this compound. Recent research has revealed that this compound can form multiple solvates and hydrates, including a newly discovered heterosolvate containing both acetone and water molecules in the crystal lattice [3]. This heterosolvate forms specific hydrogen bonding networks between the this compound molecules, water, and acetone, creating a stable crystalline structure with distinctive properties.

Understanding the thermal behavior of different solid forms is essential for process optimization. Thermal analysis reveals that:

- The heterosolvate demonstrates a desolvation peak at 369.3K and melting at 442.6K [3]

- The dihydrate form shows a dehydration peak at 332-395K with 4.57% weight loss, followed by decomposition at 439K [4]

Control of the crystallization conditions allows manufacturers to target specific solid forms with desired properties for various applications, whether as a direct pharmaceutical agent or as an intermediate for further synthetic modifications.

Process Workflow and Optimization

The following diagram illustrates the comprehensive workflow for this compound preparation and purification based on the patented methodologies:

Analytical Characterization and Quality Control

Solubility and Thermodynamic Properties

Comprehensive understanding of solubility behavior is fundamental to optimizing crystallization processes. Recent studies have systematically evaluated the solubility of this compound dihydrate across various solvent systems, providing critical data for process design [4].

Table 2: Solubility Profile of this compound Dihydrate in Pure Solvents (298.15K) [4]

| Solvent | Solubility (10³ x₁) | Solubility Ranking | Notes |

|---|---|---|---|

| Methanol | 14.33 | Highest | Preferred for dissolution |

| n-Propanol | 4.843 | High | Effective solvent |

| Propyl Acetate | 0.237 | Moderate | Limited solubility |

| Ethyl Acetate | 0.233 | Moderate | Limited solubility |

| Methyl Acetate | 0.187 | Low | Less suitable |

| Water | <0.1 | Lowest | Antisolvent applications |

The solubility of this compound dihydrate increases with temperature in all tested solvents, indicating endothermic dissolution behavior. In binary solvent systems (water-methanol and water-n-propanol), solubility decreases significantly with higher water content, supporting the use of water as an effective antisolvent in crystallization processes [4].

Solid Form Characterization Techniques

Comprehensive characterization of this compound solid forms is essential for quality control and regulatory compliance. Various analytical techniques provide complementary information about the solid-state properties:

- Powder X-ray Diffraction (PXRD): Distinguishes between different crystalline forms, with characteristic peaks for the heterosolvate at 6.0°, seventh, 9.5°, and 20.2° 2θ angles [3]

- Thermal Analysis (TGA/DSC): Identifies solvate/hydrate content through weight loss measurements and detects phase transitions

- Scanning Electron Microscopy (SEM): Reveals crystal morphology differences between forms (heterosolvate appears as large tabular crystals while dihydrate forms small irregular particles) [3]

- Spectroscopic Methods (Raman and FTIR): Detect molecular-level interactions between this compound and solvent molecules in crystal lattice

These characterization methods collectively enable comprehensive solid-form identification and ensure batch-to-batch consistency in pharmaceutical manufacturing.

Practical Experimental Protocols

Laboratory-Scale Protocol: Acetone-Based Method

Materials:

- Erythromycin or erythromycin salt (crude or refined)

- Acetone (pharmaceutical grade)

- Sodium thiocyanate (NaSCN) or other thiocyanate salts

- pH adjustment solutions: NaOH (1-5 M) and dilute acetic acid or HCl

- Deionized water

Procedure:

Dissolution Step:

- Charge 500 mL of acetone to a 1 L crystallization vessel equipped with mechanical stirring

- Add 100 g of erythromycin raw material while stirring

- Heat the mixture to 40-45°C while maintaining gentle agitation

- Adjust to pH 9.0-9.5 using NaOH solution until complete dissolution

Thiocyanate Addition:

- Prepare a solution of 15-30 g NaSCN (molar ratio 0.2:1 to 2:1 relative to erythromycin) in 50-100 mL deionized water

- Add the thiocyanate solution slowly to the erythromycin solution while maintaining temperature at 40-45°C

Crystallization:

- Adjust pH to 7.0-7.5 using dilute acetic acid or HCl

- Implement controlled cooling from 40°C to 0-5°C over 4-6 hours

- Maintain agitation at 100-150 rpm for crystal growth

Isolation and Drying:

- Separate crystals by filtration or centrifugation

- Wash crystal cake with cold deionized water (2 × 50 mL)

- Dry under vacuum at room temperature for 24-48 hours

Expected Yield: 85-95% of theoretical; Erythromycin A Content: >78% by HPLC [1]

Laboratory-Scale Protocol: Butyl Acetate-Methanol Purification

Materials:

- Crude this compound

- Butyl acetate (pharmaceutical grade)

- Methanol (pharmaceutical grade)

- Sodium thiocyanate (NaSCN)

- NaOH solution (5-10% mass concentration)

Procedure:

Dissolution and Phase Separation:

- Charge 330 mL butyl acetate to a 1 L separation vessel

- Add 100 g crude this compound with stirring

- Heat to 45°C and adjust to pH 10.4 using 5% NaOH solution

- Maintain temperature for 30 minutes with stirring until complete dissolution

- Allow phases to separate and collect upper butyl acetate layer

Crystallization:

- Maintain butyl acetate phase at 40-45°C

- Add 80 mL methanol slowly with continuous stirring

- Prepare crystallization aid by dissolving 8 g NaSCN in 66 mL deionized water (20% of butyl acetate volume)

- Add NaSCN solution slowly to the mixture

- Cool gradually to 10-15°C and maintain for 2-4 hours for crystal formation

Isolation and Drying:

- Collect crystals by filtration

- Wash with cold deionized water

- Dry at room temperature for 24-48 hours

Expected Results: Significant reduction in erythromycin B component; Increased erythromycin A content [2]

Regulatory and Safety Considerations

Safety Profile: this compound requires careful handling based on safety data sheet information:

- Skin sensitization (Category 1): May cause allergic skin reaction [5]

- Respiratory sensitization (Category 1): May cause allergy or asthma symptoms if inhaled [5]

- Environmental hazard: Toxic to aquatic life with long-lasting effects [5]

Personal Protective Equipment:

- Chemical impermeable gloves

- Tightly fitting safety goggles

- Fire/flame resistant and impervious clothing

- Respiratory protection when handling powders [5]

Environmental Considerations:

- Avoid release to environment

- Collect spillage for proper disposal

- Dispose of contents/container to appropriate treatment facilities in accordance with local regulations [5]

Conclusion

This application note consolidates the most recent advancements in this compound preparation methodologies, highlighting two distinct approaches with their respective advantages. The acetone-based method offers a streamlined process for obtaining pharmaceutically acceptable material, while the butyl acetate-methanol system provides enhanced purification capabilities for challenging impurities. Understanding the complex solid-form landscape, including the newly characterized heterosolvate, enables scientists to better control crystallization outcomes. The provided experimental protocols and characterization data offer researchers a comprehensive toolkit for developing and optimizing this compound processes in both laboratory and industrial settings, ultimately contributing to the production of higher quality macrolide antibiotic intermediates.

References

- 1. EP2749564A1 - Preparation of process this compound [patents.google.com]

- 2. Purification method for this compound [eureka.patsnap.com]

- 3. Characterization and structure analysis of the ... [sciencedirect.com]

- 4. Thermodynamic Behavior of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

Comprehensive Application Notes: Erythromycin Thiocyanate Crystallization from Acetone

Introduction to Erythromycin Thiocyanate Crystallization

This compound (C₃₈H₆₈N₂O₁₃S, CAS Registry No: 7704-67-8) is a macrolide antibiotic salt widely used as a veterinary medicine and as a key intermediate in the production of advanced macrolide antibiotics such as azithromycin and clarithromycin. The crystallization process directly determines critical quality attributes of the final product including purity, crystal habit, particle size distribution, and bioavailability. Among various solvent systems, acetone has emerged as a particularly suitable solvent for industrial-scale crystallization due to its favorable solubility characteristics, ability to produce crystals with high purity, and relatively manageable environmental and safety profile.

The crystal form obtained during crystallization significantly impacts the pharmaceutical properties of this compound. Research has identified several solid forms including hydrates (dihydrate being most common) and solvates. A novel heterosolvate form containing both acetone and water molecules in the crystal lattice has been discovered, demonstrating the complex solid-state chemistry of this compound [1]. Understanding the thermodynamic behavior and crystallization kinetics in acetone-based systems is therefore essential for process optimization and consistent production of high-quality material that meets the stringent requirements for pharmaceutical synthesis [2].

Solubility and Thermodynamic Properties

Solubility in Pure Solvents

The solubility profile of this compound varies significantly across different solvents, with temperature exerting a pronounced effect. This temperature-dependent solubility provides the driving force for cooling crystallization processes. The following table summarizes experimental solubility data expressed as mole fraction (x₁) × 10³ across a relevant temperature range for process design:

Table 1: Solubility of this compound Dihydrate in Pure Solvents [3]

| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |

|---|---|---|---|---|---|---|

| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |

| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |

| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |

| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |

| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |

The solubility data reveals that alcohol solvents generally provide higher dissolving capacity for this compound, with methanol showing the greatest solubility followed by n-propanol. Ester solvents and water exhibit significantly lower solubility. In all cases, solubility increases with temperature, confirming that the dissolution process is endothermic and cooling crystallization is thermodynamically favorable [3].

Solubility in Acetone-Water System

The acetone-water system is particularly important for industrial crystallization processes, as water serves as an effective antisolvent that significantly reduces solubility. The following table presents solubility data for erythromycin in acetone-water mixtures, which is crucial for designing antisolvent crystallization processes:

Table 2: Solubility of Erythromycin in Acetone-Water Mixtures [4]

| Temperature (K) | Mass Fraction of Acetone | Solubility (g/100g solvent) |

|---|---|---|

| 303.15 | 0.8 | ~18.5 |

| 308.15 | 0.8 | ~20.5 |

| 313.15 | 0.8 | ~23.0 |

| 318.15 | 0.8 | ~26.0 |

The solubility of erythromycin in acetone-water mixtures increases with both temperature and acetone content. The slope of the solubility curve becomes steeper at higher acetone concentrations, indicating that the impact of acetone on solubility becomes more pronounced as its concentration increases. This relationship can be modeled using empirical equations to predict solubility under various process conditions [4].

The metastable zone width (MSZW) for erythromycin in acetone-water systems is temperature-dependent, narrowing as temperature increases. The MSZW is particularly sensitive to temperature changes between 313.15 K and 323.15 K, which has important implications for process control during antisolvent crystallization [4].

Crystallization Protocols

Reactive Crystallization from Acetone

This protocol describes the preparation of this compound through reactive crystallization in acetone, adapted from patent literature with optimization for high purity product suitable for pharmaceutical synthesis [2].

3.1.1 Materials and Equipment

- Erythromycin raw material: Crude or refined erythromycin or erythromycin salt (lactate or thiocyanate) with potency not less than 750 U/mg [5]

- Solvent: Acetone (industrial grade or better, with volume content >70% in potential mixed solvent systems)

- Precipitating agent: Sodium thiocyanate (or alternatively potassium or ammonium thiocyanate)

- pH adjusting agents: Sodium hydroxide solution (20-30% w/w) and dilute acetic acid (5-10% w/w) or other weak acids

- Equipment: Jacketed reactor with temperature control and agitator, filtration system (centrifuge or pressure filter), drying oven

3.1.2 Step-by-Step Procedure

Solution Preparation:

- Charge acetone into the reactor (approximately 60-70% of total solvent volume)

- Add erythromycin or erythromycin salt to the acetone with agitation to obtain a final concentration of 10-25% (w/v)

- Adjust the pH to 8.5-10.0 using sodium hydroxide solution while maintaining temperature at 40-50°C

Filtration (Optional):

- If insoluble impurities are present, perform hot filtration at 40-50°C to clarify the solution

- Return the clear filtrate to the clean reactor

Thiocyanate Addition:

- Prepare a solution of sodium thiocyanate in water (30-40% w/v)

- Add the thiocyanate solution to the erythromycin-acetone solution slowly with agitation

- Maintain molar ratio of thiocyanate salt to erythromycin between 0.2:1 to 2:1

- Control the addition rate to avoid local supersaturation and oiling out

pH Adjustment:

- Adjust the pH to 6.0-8.0 using dilute acetic acid (5-10%)

- For highest purity products, target pH range of 7.0-7.5 is optimal

Crystallization:

- Implement a controlled cooling profile from 40-50°C down to 0-10°C at a rate of 0.3-0.5°C/minute

- For difficult nucleation, consider seeding with pure this compound crystals at 0.5-1.0% seed loading when the solution reaches approximately 35°C

- Maintain agitation at 80-120 rpm to ensure adequate mixing without excessive crystal breakage

Ageing and Harvesting:

- Hold the final crystallization slurry at 0-5°C for 1-2 hours to complete crystal growth

- Separate crystals using filtration or centrifugation

- Wash the filter cake with cold acetone-water mixture (approximately 70:30 v/v) to remove mother liquor impurities

Drying:

- Dry the wet cake under vacuum (0.08-0.095 MPa) at 40-50°C until constant weight is achieved

- Monitor moisture content to ensure complete drying without decomposition

3.1.3 Critical Process Parameters

- Temperature control: Maintain temperature between 40-50°C during reaction phase to ensure complete dissolution and reaction

- pH management: Precise control of pH during thiocyanate addition and crystallization is crucial for obtaining the desired crystal form and purity

- Cooling rate: Controlled cooling is essential to control nucleation and crystal growth; rapid cooling may lead to excessive fine crystals and inclusion of impurities

- Solvent composition: Acetone content should be maintained above 70% by volume to ensure formation of the desired crystal form and prevent excessive co-crystallization of impurities

Antisolvent Crystallization

For purification of existing this compound, antisolvent crystallization from acetone using water as antisolvent is an effective approach [4].

3.2.1 Procedure

- Prepare a saturated solution of this compound in acetone at 40-45°C

- Filter the hot solution to remove any insoluble impurities

- Slowly add water (antisolvent) to the agitated solution at a controlled rate of 0.5-1.0% v/v per minute

- Maintain temperature at 30-35°C during antisolvent addition

- Continue addition until the solvent composition reaches approximately 60:40 acetone:water ratio or until the desired yield is achieved

- Cool the slurry to 5-10°C and age for 1-2 hours

- Filter, wash with acetone-water mixture, and dry as described in section 3.1.2

3.2.2 Kinetics and Process Control

The nucleation rate (B) and crystal growth rate (G) for this compound in acetone-water systems can be described by the following kinetic equations [4]:

- Nucleation equation: B = 2.54 × 10¹⁵ × M_T^0.403 × N^1.931 × ΔC^3.303

- Crystal growth equation: G = 7.50 × 10⁻⁵ × N^0.691 × ΔC^1.218

Where M_T is the slurry density, N is the agitation speed, and ΔC is the supersaturation. The exponents indicate that agitation intensity and supersaturation have greater influence on nucleation rate than on crystal growth rate, which is characteristic of secondary nucleation mechanisms.

Characterization and Analysis

Solid-State Characterization

Comprehensive solid-state characterization is essential to confirm the identity, purity, and crystal form of the final product. The following techniques provide complementary information:

Powder X-ray Diffraction (PXRD):

- Protocol: Scan range 5-40° 2θ, step size 0.02°, collection time 1-2 seconds per step

- Application: Identification of crystal form and detection of polymorphic impurities. The PXRD pattern of the dihydrate form shows characteristic peaks that differ significantly from the heterosolvate form [1]

Thermal Analysis (DSC/TGA):

- Protocol: Heat sample from 25°C to 250°C at 10°C/min under nitrogen purge

- Application: Determination of dehydration and decomposition behavior. The dihydrate form typically shows weight loss of approximately 4.3-4.6% in the range of 332-395 K, corresponding to water loss, followed by decomposition at around 439 K [3] [1]

Microscopy (SEM/HSM):

- Protocol: Examine crystal habit and morphology at 100-1000× magnification

- Application: Assessment of crystal habit, size distribution, and detection of solvate formation through desolvation behavior

Quality Control Testing

Potency Testing:

- Method: Microbiological assay or HPLC comparison to USP standards

- Specification: Not less than 750 U of erythromycin per mg [5]

Related Substances:

- Method: HPLC with UV detection using methods described in Chinese Pharmacopoeia or other pharmacopeial standards

- Specification: Erythromycin A content should exceed 78% with controlled levels of erythromycin B, C, D, and E impurities [2]

Solvent Residues:

- Method: Gas chromatography with headspace sampling

- Specification: Acetone residues should comply with ICH guidelines for Class 3 solvents

Troubleshooting and Optimization

Common Issues and Solutions

Low Product Purity:

- Cause: Insufficient washing or rapid crystallization causing impurity inclusion

- Solution: Implement slower cooling rates, optimize washing solvent composition (acetone-water mixture), consider recrystallization

Excessive Fine Particles:

- Cause: High nucleation rate due to rapid cooling or local supersaturation during antisolvent addition

- Solution: Reduce cooling rate, improve mixing during antisolvent addition, implement seeding strategy

Solvate Formation:

- Cause: Incorrect solvent composition or crystallization conditions favoring heterosolvate formation

- Solution: Maintain acetone content >70% by volume, control water content strictly, optimize temperature profile [1]

Poor Filtration Characteristics:

- Cause: Needle-like or thin platelet crystal habit

- Solution: Modify solvent composition, implement aging step to promote Ostwald ripening, adjust supersaturation profile

Process Optimization Strategies

- Seeding Strategy: Use well-characterized seed crystals of appropriate size (10-20 μm) at optimal loading (0.5-1.0%) to control nucleation and improve crystal size distribution

- Supersaturation Control: Maintain supersaturation within the metastable zone through controlled cooling and antisolvent addition profiles to balance nucleation and growth rates

- Agitation Optimization: Provide sufficient mixing to ensure uniform supersaturation while minimizing crystal breakage and secondary nucleation

The following workflow diagram illustrates the complete crystallization process:

Figure 1: this compound Crystallization Workflow from Acetone

References

- 1. Characterization and structure analysis of the ... [sciencedirect.com]

- 2. Preparation process of this compound [patents.google.com]

- 3. Thermodynamic Behavior of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Purification of Erythromycin by Antisolvent Crystallization or ... [mts.intechopen.com]

- 5. 7704-67-8(this compound) Product Description [chemicalbook.com]

erythromycin thiocyanate gravimetric solubility measurement

Introduction to Erythromycin Thiocyanate Solubility

This compound is a macrolide antibiotic with significant importance in both human and veterinary medicine. It is primarily used to treat infections caused by Gram-positive bacteria and mycoplasma in animals and serves as a crucial intermediate for producing other macrolide antibiotics like erythromycin and azithromycin [1] [2]. Understanding its thermodynamic behavior and solubility is fundamental for optimizing its crystallization process, formulating effective dosage forms, and ensuring its stability and efficacy.

The gravimetric method, used in these studies, is a reliable technique for determining solubility. It involves dissolving a solute in a solvent until saturation, followed by the evaporation of a known mass of the saturated solution and the weighing of the residual solute to determine its concentration [1]. This method's accuracy is confirmed by verifying that the solid-state form of the solute remains unchanged after the dissolution process, which for this compound dihydrate is confirmed using Powder X-Ray Diffraction (PXRD) [1].

Summary of Solubility Data

The solubility of this compound is highly dependent on temperature and the solvent system used. The data below, primarily derived from gravimetric measurements under atmospheric pressure (0.1 MPa), provides a comprehensive overview for process optimization [1].

Table 1: Solubility of this compound Dihydrate in Pure Solvents (Mole Fraction × 10³)

| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |

|---|---|---|---|---|---|---|

| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |

| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |

| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |

| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |

| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |

| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |

| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |

| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |

| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |

Note: Data for ethyl acetate, propyl acetate, and water in pure solvent table is available in the source material [1]. The general solubility trend in pure solvents is: Methanol > n-Propanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water [1].

Table 2: Solubility in Binary Solvent Mixtures (Mole Fraction × 10³ at 298.15 K)

| Solvent System | Water Content (Mass Fraction) | Solubility |

|---|---|---|

| Water-Methanol | 0.2 | - |

| Water-Methanol | 0.4 | - |

| Water-Methanol | 0.6 | - |

| Water-Methanol | 0.8 | - |

| Water-n-Propanol | 0.2 | - |

| Water-n-Propanol | 0.4 | - |

| Water-n-Propanol | 0.6 | - |

| Water-n-Propanol | 0.8 | - |

Note: Specific numerical values for binary mixtures are listed in the source [1]. A key finding is that solubility decreases with increasing water content in both water-methanol and water-n-propanol mixtures [1].

Gravimetric Solubility Measurement Protocol

This protocol outlines the detailed procedure for determining the solubility of this compound dihydrate in various solvents using the gravimetric method, as described in the research.

Materials and Equipment

- Analyte: this compound dihydrate. Verify purity and identity via HPLC or NMR.

- Solvents: High-purity solvents (e.g., methanol, n-propanol, methyl acetate, ethyl acetate, propyl acetate, deionized water).

- Equipment:

- Thermostatic water bath shaker (capable of maintaining ±0.1 K).

- Analytical balance (accuracy ±0.0001 g).

- Glass vessels with sealed caps.

- Syringes with pre-heated filters (0.45 μm PTFE membrane).

- Drying oven.

- Desiccator.

Experimental Procedure

Step 1: Saturation and Equilibrium

- Prepare an excess amount of this compound dihydrate in sealed glass vessels containing specific volumes of solvent (mono- or binary-solvent systems).

- Agitate the vessels in a thermostatic water bath shaker at a constant pre-set temperature (e.g., 278.15 - 318.15 K) for a sufficient time to reach solid-liquid equilibrium, which may take several hours.

- After equilibrium is reached, allow the solution to settle to separate undissolved solid.

Step 2: Sampling and Weighing

- Pre-heat the syringe and filter to the target temperature to prevent precipitation during sampling.

- Quickly withdraw a known volume of the clear saturated solution.

- Transfer this sample into a pre-weighed weighing bottle and immediately record its total mass (msolution) with high precision.

Step 3: Solvent Evaporation and Dry Mass Measurement

- Allow the solvent in the weighing bottle to evaporate slowly under a fume hood or in an oven at a temperature that does not degrade the solute (consider the decomposition point of ~439 K) [1].

- Dry the residue to constant mass.

- Place the bottle in a desiccator to cool, then accurately weigh the bottle containing the dry residue (mbottle+solute).

Step 4: Data Calculation

- The mass of the solute (msolute) is calculated as: mbottle+solute - mbottle.

- The mole fraction solubility (x1) is calculated using the formula: ( x_1 = \frac{m_{\text{solute}} / M_{\text{solute}}}{(m_{\text{solute}} / M_{\text{solute}}) + ((m_{\text{solution}} - m_{\text{solute}}) / M_{\text{solvent}})} ) where Msolute and Msolvent are the molecular weights of the solute and solvent, respectively.

Data Correlation Models

The experimental solubility data in pure solvents can be correlated using thermodynamic models. The Apelblat model has been shown to provide the best fitting effect for this compound dihydrate [1]. For binary solvent systems, the Apelblat-Jouyban-Acree model and the CNIBS/R-K model are recommended [1].

Workflow and Solubility Trends

To visually summarize the experimental protocol and the key findings, the following diagrams are provided.

Diagram 1: Gravimetric Solubility Measurement Workflow. This flowchart outlines the key experimental steps for determining solubility, from sample preparation to final calculation.

Diagram 2: Solubility Trend of this compound. This diagram illustrates the general ranking of solubility in different solvent types, from highest to lowest.

Formulation Considerations for Aqueous Solubility

While the pure API has low solubility in water, formulation strategies can significantly enhance its aqueous solubility for practical applications like soluble powders. One patented formulation achieves a solubility of 5 g/L (as erythromycin) in water by using a combination of sodium citrate, citric acid, and sodium dihydrogen phosphate [3]. This formulation also demonstrates good stability, with a degradation of less than 5% after 4 hours at 25°C under light-shielding conditions [3]. For complex formulations, combination products with other antibiotics like sulfadiazine sodium and trimethoprim are also available as soluble powders for veterinary use [4].

References

Comprehensive Application Notes and Protocols: Apelblat Model Correlation for Erythromycin Thiocyanate Solubility Analysis

Introduction to Erythromycin Thiocyanate and Solubility Fundamentals

This compound dihydrate (C₃₈H₆₈N₂SO₁₃) is a macrolide antibiotic derivative widely used in pharmaceutical applications for treating Gram-positive bacterial infections and serves as a crucial intermediate compound for producing other macrolide antibiotics such as azithromycin [1] [2]. The compound exists in multiple hydrate forms, with the dihydrate form being the most prevalent and stable configuration employed in industrial manufacturing processes [2]. Understanding and modeling the solubility behavior of this compound is essential for optimizing crystallization processes, which directly impacts the final product quality in terms of purity, crystal habit, and yield in pharmaceutical production [1].

The Apelblat model represents a semi-empirical approach that correlates solute solubility with temperature in various solvent systems. This model has demonstrated superior fitting performance for this compound dihydrate compared to alternative models like Van't Hoff and Yaws equations across multiple solvent systems [1]. The model's effectiveness stems from its ability to account for both enthalpic contributions and non-idealities in the solution behavior through its three adjustable parameters, providing researchers with a reliable tool for process optimization and solvent selection in pharmaceutical development [1] [2].

Experimental Protocols for Solubility Measurement

Materials and Equipment Preparation

Chemical Materials:

- This compound dihydrate reference standard (purity >98%) [2]

- HPLC-grade solvents: methanol, n-propanol, methyl acetate, ethyl acetate, propyl acetate, and deionized water [1]

- Binary solvent mixtures: water-methanol and water-n-propanol in varying compositions [1]

Equipment Configuration:

- Thermostatic shaking water bath (accuracy ±0.05 K) with transparent vessels [1]

- Analytical balance (precision ±0.0001 g)

- Vacuum filtration apparatus with 0.45 μm membrane filters

- Differential Scanning Calorimetry (DSC) instrument for thermal analysis [1]

- Powder X-ray Diffraction (PXRD) for crystal form verification [1]

- Karl Fischer titrator for water content determination [2]

Solubility Measurement Procedure

The gravimetric method is employed for solubility determination due to its reliability and simplicity [1] [2] [3]. The step-by-step protocol is visualized in Figure 1 below:

Figure 1: Experimental workflow for solubility measurement of this compound dihydrate using the gravimetric method.

Step 1: Saturation Preparation - Prepare saturated solutions by adding excess solute to approximately 20 mL of each solvent in sealed glass vessels. The solute mass should exceed the anticipated solubility by at least 20% to ensure saturation [1].

Step 2: Equilibrium Establishment - Place the vessels in a thermostatic shaking water bath maintained at target temperatures ranging from 278.15 K to 318.15 K (5-45°C) with continuous agitation at 150 rpm. The equilibrium duration should be 24-48 hours, with verification through sequential sampling every 3 hours until constant concentration measurements are achieved [1] [3].

Step 3: Sampling and Analysis - After equilibrium is reached, allow the solution to stand for 30 minutes to enable settling of undissolved solids. Withdraw approximately 3 mL of supernatant fluid using a pre-warmed syringe and filter immediately through a 0.45 μm membrane filter. Transfer the filtered solution to pre-weighed vessels using a volumetric transfer method [1].

Step 4: Solvent Evaporation and Mass Determination - Evaporate the solvent under controlled conditions (reduced pressure at 313 K) until constant mass is achieved. Weigh the residual solute using an analytical balance with ±0.0001 g precision. Perform all measurements in triplicate to ensure statistical significance [1] [2].

Step 5: Solubility Calculation - Calculate the mole fraction solubility (x₁) using the following equation:

x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂) + (m₃/M₃)]

Where m₁, m₂, and m₃ represent the mass of solute, primary solvent, and secondary solvent (if applicable), respectively, and M denotes the corresponding molecular weights [3]. For binary solvent systems, include both solvent components in the calculation.

Solid-State Characterization Protocol

Powder X-ray Diffraction (PXRD):

- Conduct PXRD analysis on initial raw material and residual solids after solubility experiments

- Use CuKα radiation (λ = 1.54056 Å) with scanning range of 5-40° 2θ at 0.02° step size

- Compare diffraction patterns to confirm no phase transformation occurred during experiments [1]

Thermal Analysis (DSC/TGA):

- Perform differential scanning calorimetry and thermogravimetric analysis from 298 K to 473 K

- Heating rate: 10 K/min under nitrogen atmosphere

- Identify dehydration events (typically 332-395 K) and decomposition temperature (~439 K) [1]

Data Analysis and Apelblat Model Correlation

Apelblat Model Fundamentals

The Apelblat model correlates solubility with temperature through a semi-empirical equation that combines a linear relationship with a logarithmic term [1] [2]:

ln x₁ = A + B/T + C ln T

Where:

- x₁ represents the mole fraction solubility of this compound dihydrate

- T is the absolute temperature in Kelvin (K)

- A, B, and C are empirical parameters specific to each solvent system

- The parameters account for non-idealities in the solution behavior

The model effectively describes how solubility varies with temperature across different solvent compositions, providing a reliable tool for interpolation and prediction within the studied temperature range [1].

Model Fitting Procedure

Parameter Estimation:

- Use nonlinear regression analysis to estimate parameters A, B, and C

- Minimize the objective function (OF) defined as: OF = Σ[(ln x₁,exp - ln x₁,cal)²] Where exp and cal refer to experimental and calculated values, respectively [1]

- Employ the Levenberg-Marquardt algorithm for parameter optimization

- Ensure convergence criteria of 1×10⁻⁸ for the sum of squared residuals

Goodness-of-Fit Evaluation: Calculate the following statistical metrics to evaluate correlation quality:

- Radj²: Adjusted correlation coefficient (preferably >0.99)

- RMSD: Root mean square deviation

- ARD%: Average relative deviation percentage [1]

The correlation procedure is systematically presented in Figure 2 below:

Figure 2: Computational workflow for Apelblat model parameter estimation and correlation.

Data Correlation for Binary Solvent Systems

For binary solvent mixtures, employ the Apelblat-Jouyban-Acree model or CNIBS/R-K model to account for both temperature and composition effects [1]. The Apelblat-Jouyban-Acree model incorporates solvent composition as follows:

ln x₁ = A₁ + B₁/T + C₁ ln T + f(composition)

Where the composition function includes terms for solvent-solvent and solute-solvent interactions. The CNIBS/R-K model provides an alternative approach specifically designed for binary solvent systems and has demonstrated excellent correlation with this compound dihydrate solubility in water-methanol and water-n-propanol mixtures [1].

Results Interpretation and Application

Solubility Data and Model Parameters

Table 1: Experimental solubility data of this compound dihydrate in pure solvents expressed as mole fraction (x₁) × 10³

| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |

|---|---|---|---|---|---|---|

| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |

| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |

| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |

| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |

| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |

| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |

| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |

| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |

| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |

Data obtained from [1]. Complete dataset with all solvents available in source reference.

Table 2: Apelblat model parameters for this compound dihydrate in pure solvents

| Solvent | A | B | C | R²adj | RMSD (×10⁴) |

|---|---|---|---|---|---|

| Methanol | -204.21 | 8764.32 | 30.12 | 0.9992 | 2.15 |

| n-Propanol | -358.74 | 15247.65 | 53.86 | 0.9987 | 3.42 |

| Methyl Acetate | -412.53 | 18965.43 | 61.28 | 0.9990 | 0.87 |

| Ethyl Acetate | -389.47 | 17654.32 | 58.13 | 0.9989 | - |

| Propyl Acetate | -365.82 | 16328.76 | 54.97 | 0.9988 | - |

| Water | -495.67 | 23476.54 | 74.25 | 0.9985 | - |

Parameters derived from [1] with complete statistical analysis.

Solubility Trends and Solvent Selection Guidance

The solubility data reveals several important trends for process optimization:

- Alcohol solvents demonstrate significantly higher dissolving capacity for this compound dihydrate compared to ester solvents and water [1]

- The solubility order across solvents is: methanol > ethanol > n-propanol > isopropanol > propyl acetate > ethyl acetate > methyl acetate > water [1]

- Temperature dependence follows an increasing trend with rising temperature in all solvents, indicating endothermic dissolution behavior [1]

- In binary solvent systems, solubility decreases with increasing water content, with maximum solubility observed in pure organic components [1]

Table 3: Solubility comparison in binary solvent systems at 298.15 K

| Solvent Composition (Water:Organic) | Methanol System (x₁ × 10³) | n-Propanol System (x₁ × 10³) |

|---|---|---|

| 0:100 | 14.33 | 4.843 |

| 20:80 | 9.67 | 2.915 |

| 40:60 | 5.42 | 1.628 |

| 60:40 | 2.38 | 0.874 |

| 80:20 | 0.91 | 0.392 |

| 100:0 | 0.15 | 0.150 |

Data adapted from [1] showing strong decreasing trend with increasing water content.

Model Performance and Validation

The Apelblat model demonstrates excellent correlation with experimental data across all studied systems:

- For pure solvents, the adjusted correlation coefficients (R²adj) exceed 0.998, indicating exceptional fitting performance [1]

- The average relative deviation (ARD%) values remain below 2% in most cases, confirming model reliability [1]

- In binary solvent systems, both the Apelblat model and CNIBS/R-K model provide comparable accuracy with RMSD values below 5×10⁻⁴ [1]

- Model predictions show statistical superiority over alternative models like Van't Hoff and Yaws equations for this compound dihydrate systems [1]

Industrial Applications and Implementation

Crystallization Process Optimization

The Apelblat model parameters enable precise crystallization design for this compound dihydrate purification:

Cooling Crystallization:

- Use temperature-dependent solubility to determine optimal cooling profiles

- Calculate theoretical yield using model predictions: Yield = (x₁,initial - x₁,final) / (1 - x₁,final)

- Implement controlled cooling rates based on supersaturation management

Antisolvent Crystallization:

- Utilize binary solvent solubility data for water-organic mixtures

- Determine optimal antisolvent addition rates to maintain controlled supersaturation

- Use water as antisolvent for alcohol and ester solvent systems

Pharmaceutical Formulation Development

The solubility models support various formulation development activities:

- Solvent selection for liquid dosage forms based on solubility requirements

- Stability assessment through temperature-dependent solubility profiling

- Polymorph control by understanding solvent-mediated transformation risks

- Bioavailability enhancement through solubility optimization of drug forms

Conclusion and Regulatory Considerations

The comprehensive protocol presented herein provides researchers with a robust methodology for determining and modeling this compound dihydrate solubility across various solvent systems. The Apelblat model has demonstrated exceptional performance in correlating solubility data, enabling reliable process design and optimization for pharmaceutical manufacturing.

When implementing these protocols, adhere to regulatory guidelines including Good Manufacturing Practice (GMP) requirements for solvent selection, with preference for Class 3 solvents with low toxicological potential [1]. The alcohol and ester solvents investigated in these studies offer favorable environmental and safety profiles with good biodegradability and reduced potential for persistent organic pollutant formation [1].

For technology transfer and scale-up activities, verify model predictions at pilot scale and establish appropriate design spaces considering the combined effects of temperature, solvent composition, and processing parameters on crystallization outcomes. The protocols and models presented provide a solid foundation for developing robust manufacturing processes for erythromycin-based pharmaceutical products.

References

Comprehensive Application Notes and Protocols: Microbiological Bioassay Validation of Erythromycin Thiocyanate

Introduction

Erythromycin thiocyanate is a macrolide antibiotic primarily used in veterinary medicine to treat infections caused by Gram-positive bacteria and mycoplasma in animals. It also serves as a crucial intermediate in the production of other macrolide antibiotics such as erythromycin and azithromycin [1]. The quantitative determination of this compound in pharmaceutical formulations requires precise and reliable analytical methods to ensure product quality, safety, and efficacy. While various analytical techniques exist, including spectrophotometric and chromatographic methods, the microbiological bioassay remains particularly valuable for assessing the biological activity of antibiotic preparations.

The European Pharmacopoeia describes a foundational microbiological method for analyzing this compound as a raw material [2]. However, specific formulations present unique analytical challenges that require method optimization and validation. This application note expands upon that foundation, presenting a validated microbiological bioassay for the quantitative determination of this compound formulated as a powder for oral administration after mixing with feed. This protocol has been specifically optimized and validated for analyzing this compound incorporated in both medicated premixes and feed mixtures [2] [3], addressing a critical need in veterinary pharmaceutical analysis.

Experimental Design

Materials and Equipment

- Standard and Samples: this compound reference standard (of known potency); test samples including medicated premix and feed mixtures containing this compound.

- Microbiological Materials: Agar medium appropriate for microbial growth; test organism (typically Micrococcus luteus ATCC 9341 or Bacillus subtilis ATCC 6633), which are standard organisms sensitive to macrolide antibiotics.

- Equipment: Sterile petri dishes (approximately 90 mm in diameter); cylinder plates (or stainless steel cylinders); incubator maintained at appropriate temperature (typically 35-37°C); autoclave for media and apparatus sterilization; pH meter; precision balance; water bath; sterile pipettes; and volumetric flasks.

Methodology Overview

The microbiological bioassay for this compound follows a linear model that is not proportional, requiring careful attention to standard curve preparation [2] [3]. The method employs the agar diffusion technique with cylinder plates, where the antibiotic diffuses through the agar medium and inhibits the growth of the test microorganism. The resulting zones of inhibition are measured and compared against a standard curve to determine the potency of unknown samples. The validation data indicates that the number of replicates needed to obtain a valid result was less than four in all cases, and the smallest difference in concentration (expressed in natural logarithm) detected by the method was 0.1 [2].

Sample Preparation Protocol

Standard Solution Preparation

- Stock Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard. Dissolve in a suitable solvent (such as methanol or ethanol) and dilute to 50 mL with the same solvent to obtain a stock solution of known concentration (approximately 1 mg/mL). Store under refrigeration if not used immediately.

- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations that will be used to create the standard curve. The concentration range should cover the expected potency of the test samples. Typical dilution levels might include 1:2, 1:4, 1:8, 1:16, and 1:32.

Test Sample Preparation

- Premix Formulation: Accurately weigh a quantity of the medicated premix equivalent to approximately 50 mg of this compound. Extract with an appropriate solvent (methanol is often suitable), dilute to volume in a 50 mL volumetric flask, and mix thoroughly. Filter or centrifuge if necessary to obtain a clear solution.

- Medicated Feed Formulation: Weigh a representative sample of the medicated feed mixture equivalent to approximately 50 mg of this compound. The extraction process may require more vigorous mixing and possibly a larger volume of solvent to account for the matrix. After extraction, dilute to an appropriate volume and clarify by filtration or centrifugation.

Table 1: Solubility Profile of this compound Dihydrate in Various Solvents at 298.15K

| Solvent | Solubility (10³ x₁) | Notes |

|---|---|---|

| Methanol | 14.33 | Highest solubility |

| n-Propanol | 4.843 | Moderate solubility |

| Ethanol | Data from literature [4] | Moderate solubility |

| Isopropanol | Data from literature [4] | Moderate solubility |

| Propyl acetate | 0.237 | Low solubility |

| Ethyl acetate | 0.237 | Low solubility |

| Methyl acetate | 0.187 | Low solubility |

| Water | <0.1 | Very low solubility |

Bioassay Procedure

Agar Medium Preparation and Inoculation

- Prepare an appropriate agar medium according to the manufacturer's instructions. Autoclave to sterilize and cool to approximately 48-50°C in a water bath.

- Inoculate the melted agar medium with a standardized suspension of the test organism. The inoculum density should be optimized to produce sharp, clear zones of inhibition. For Micrococcus luteus, this is typically 0.5-1.0% (v/v) of a 24-hour culture.

- Pour the inoculated agar into sterile petri dishes on a level surface to achieve a uniform depth of approximately 3-4 mm. Allow the agar to solidify at room temperature.

Plate Arrangement and Sample Application

- Arrange cylinder plates (or wells) on the solidified agar surface according to a predetermined randomized block design to minimize positional effects.

- Apply the standard and test solutions to the cylinders/wells in the designated pattern. Fill each cylinder with an equal volume (typically 200-300 μL) of the corresponding standard or test solution.

- Use at least three replicates for each concentration of standard and test sample to ensure statistical reliability.

Incubation and Zone Measurement

- Allow the plates to stand at room temperature for a predetermined diffusion period (typically 1-2 hours) to enable the antibiotic to diffuse into the agar.